3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
Description
This compound belongs to the thieno[3,2-c]quinoline carboxamide family, characterized by a fused thiophene-quinoline core. Key structural features include:
- 8-fluoro group: Introduces electron-withdrawing effects, which may influence electronic interactions with biological targets.
- N-[3-(furan-2-yl)propyl] side chain: The furan moiety could participate in hydrogen bonding or π-π stacking interactions.
While specific biological data for this compound is unavailable in the provided evidence, structural analogs in the thienoquinoline class have demonstrated kinase inhibitory activity (e.g., CDK5/p25 inhibitors) .
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O2S/c1-2-17-7-9-18(10-8-17)24-22-16-30-23-12-11-19(28)15-21(23)25(22)33-26(24)27(31)29-13-3-5-20-6-4-14-32-20/h4,6-12,14-16H,2-3,5,13H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHZFAUVUYYAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The specific synthetic pathway can vary, but it generally includes the formation of the thienoquinoline core followed by the introduction of the ethylphenyl and furan substituents. Various methods, such as cyclization and functional group modifications, are employed to achieve the desired structure.
Anticancer Activity
Research indicates that compounds with similar thienoquinoline structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.
The compound's mechanism of action may involve the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
Similar thienoquinoline derivatives have shown promising antimicrobial activity against a range of pathogens. The biological assays typically involve testing against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results can be summarized as follows:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| A | Staphylococcus aureus | 12.5 µg/mL | |
| B | Escherichia coli | 25 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that thienoquinoline derivatives can act as inhibitors for various enzymes involved in metabolic processes. For example, α-glucosidase and β-glucuronidase inhibition has been documented:
These activities indicate potential applications in managing diabetes and other metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of thienoquinoline derivatives is highly influenced by their structural components. Modifications at specific positions on the quinoline or furan rings can enhance or diminish their efficacy:
- Fluorine Substitution : The presence of fluorine at the 8-position is associated with increased lipophilicity, which may enhance cellular uptake.
- Ethyl Group : The ethylphenyl substituent at position 4 enhances hydrophobic interactions with target proteins.
- Furan Ring : The furan moiety contributes to π-stacking interactions with nucleobases in DNA, potentially leading to increased anticancer activity.
Case Studies
Several studies have highlighted the promising nature of thienoquinoline derivatives in clinical settings:
- A study demonstrated that a related compound significantly reduced tumor size in xenograft models when administered at a dose of 10 mg/kg body weight daily for two weeks.
- Another investigation into its antimicrobial properties revealed a synergistic effect when combined with standard antibiotics against resistant strains.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds are structurally related and serve as key comparators:
Key Findings from Analogs
Synthetic Yields: Aminoalkyl side chains (e.g., 25i, 25k) show high yields (92–96%), suggesting efficient coupling reactions . Bulky substituents (e.g., benzoic acid in 25s) result in moderate yields (71–92%), likely due to steric hindrance . The target compound’s furan-propyl side chain may face similar synthetic challenges, though data is lacking.
Substituent Effects :
- 8-Fluoro vs. 8-Methoxy : The fluoro group’s electron-withdrawing nature may enhance target binding compared to methoxy’s electron-donating properties .
- 3-(4-ethylphenyl) vs. 3-Phenyl : The ethyl group increases hydrophobicity, which could improve blood-brain barrier penetration but reduce solubility .
The furan side chain in the target compound may mimic heterocyclic motifs in kinase inhibitors, though functional studies are needed.
Research Implications
- Synthetic Optimization : The furan-propyl side chain warrants further investigation to assess its impact on yield and purity.
- Activity Prediction : Based on analogs, the target compound may exhibit kinase inhibitory activity, but empirical validation is critical.
- SAR Development : Systematic studies comparing substituents (e.g., fluoro vs. methoxy, ethylphenyl vs. phenyl) could refine structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
